N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
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Overview
Description
β-Chloro-L-alanine , belongs to the class of thiazole-containing compounds. Its chemical formula is C₉H₈ClNO₂ . Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Thiazole Ring Formation:
- Industrial-scale synthesis typically involves optimization of the above routes for efficiency and yield.
Chemical Reactions Analysis
Oxidation: N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may occur.
Substitution: The chlorine atom on the phenyl ring can be substituted.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., enzyme inhibition).
Medicine: May have applications in drug discovery.
Industry: Limited applications due to its specialized structure.
Mechanism of Action
Molecular Targets: Not well-established, but it may interact with enzymes or receptors.
Pathways Involved: Requires further research.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H13ClN2O3S |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H13ClN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-4-2-3-5-10(9)15/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
HUAKYISEYKNGAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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